molecular formula C10H12FNO2S B8577658 Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]-2-(methylsulfinyl)- CAS No. 154639-75-5

Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]-2-(methylsulfinyl)-

Cat. No. B8577658
M. Wt: 229.27 g/mol
InChI Key: CQBGMEVMWSNQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05011931

Procedure details

A solution of 1-(4-fluoro-2-methylaminophenyl)-2-methylsulphinylethanone (161.0 g), prepared in a similar manner to that described in Example 1, in acetic acid (770 ml) was added to a stirred mixture of zinc dust (228.2 g), acetic acid (210 ml) and ethanol (392 ml) at 80° over 1 hour. The mixture was stirred at 80° for a further 2 hours and then allowed to cool to ambient temperature. The combined filtrates obtained after filtration and washing the residue with dichloromethane (400 ml) were concentrated by distillation until the temperature of the remaining mixture reached 132° and then cooled to ambient temperature. Water (1 1) and dichloromethane (330 ml) were added sequentially, the mixture stirred for 10 minutes and the layers then separated. The aqueous phase was extracted with further dichloromethane (2×200ml), the organic extracts combined, then washed with aqueous sodium hydroxide solution (5M; 200 ml) and evaporated in vacuo. Distillation in vacuo (b.p. 74°, 0.4 mm Hg) of the residue gave 4'-fluoro-2'-(methylamino)acetophenone, m.p. 52°-53°.
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
770 mL
Type
solvent
Reaction Step Two
Quantity
392 mL
Type
reactant
Reaction Step Three
Name
Quantity
228.2 g
Type
catalyst
Reaction Step Three
Quantity
210 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:13])[CH2:9]S(C)=O)=[C:4]([NH:14][CH3:15])[CH:3]=1.C(O)C>C(O)(=O)C.[Zn]>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:13])[CH3:9])=[C:4]([NH:14][CH3:15])[CH:3]=1

Inputs

Step One
Name
Quantity
161 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C(CS(=O)C)=O)NC
Step Two
Name
Quantity
770 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
392 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
228.2 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
210 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The combined filtrates obtained
FILTRATION
Type
FILTRATION
Details
after filtration
WASH
Type
WASH
Details
washing the residue with dichloromethane (400 ml)
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated by distillation until the temperature of the remaining mixture
CUSTOM
Type
CUSTOM
Details
reached 132°
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
ADDITION
Type
ADDITION
Details
Water (1 1) and dichloromethane (330 ml) were added sequentially
STIRRING
Type
STIRRING
Details
the mixture stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the layers then separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with further dichloromethane (2×200ml)
WASH
Type
WASH
Details
washed with aqueous sodium hydroxide solution (5M; 200 ml)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation in vacuo (b.p. 74°, 0.4 mm Hg) of the residue

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)C(C)=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.